molecular formula C25H20N4O4 B2572962 4-[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-(3-methoxyphenyl)-1,2-dihydrophthalazin-1-one CAS No. 1359109-46-8

4-[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-(3-methoxyphenyl)-1,2-dihydrophthalazin-1-one

Cat. No.: B2572962
CAS No.: 1359109-46-8
M. Wt: 440.459
InChI Key: KSXHCTVUQVYPLL-UHFFFAOYSA-N
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Description

The compound 4-[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-(3-methoxyphenyl)-1,2-dihydrophthalazin-1-one (hereafter referred to as Compound A) is a heterocyclic molecule featuring a phthalazin-1-one core fused with a 1,2,4-oxadiazole ring and substituted phenyl groups. Its structure includes a 4-ethoxyphenyl moiety at the oxadiazole-3-position and a 3-methoxyphenyl group at the phthalazinone-2-position.

Properties

IUPAC Name

4-[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-(3-methoxyphenyl)phthalazin-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20N4O4/c1-3-32-18-13-11-16(12-14-18)23-26-24(33-28-23)22-20-9-4-5-10-21(20)25(30)29(27-22)17-7-6-8-19(15-17)31-2/h4-15H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSXHCTVUQVYPLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NOC(=N2)C3=NN(C(=O)C4=CC=CC=C43)C5=CC(=CC=C5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 4-[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-(3-methoxyphenyl)-1,2-dihydrophthalazin-1-one typically involves multiple stepsThe reaction conditions often include the use of specific catalysts and solvents to facilitate the formation of the desired product . Industrial production methods may involve optimization of these reaction conditions to achieve higher yields and purity.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

4-[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-(3-methoxyphenyl)-1,2-dihydrophthalazin-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-(3-methoxyphenyl)-1,2-dihydrophthalazin-1-one involves its interaction with specific molecular targets. The oxadiazole moiety is known to interact with enzymes and receptors, leading to various biological effects. The compound may inhibit certain enzymes or modulate receptor activity, resulting in its observed biological activities .

Comparison with Similar Compounds

Structural Comparison

Key Structural Features of Compound A:
  • Core : Phthalazin-1-one fused with 1,2,4-oxadiazole.
  • Substituents: 4-Ethoxyphenyl at oxadiazole-3-position. 3-Methoxyphenyl at phthalazinone-2-position.
Analogous Compounds:

4-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-phenyl-1,2-dihydrophthalazin-1-one (CAS 1207014-04-7) Substituents: 4-Methoxyphenyl (oxadiazole) and phenyl (phthalazinone). Molecular Weight: 396.406 g/mol; H-bond acceptors: 6 . Key Difference: Replacement of ethoxy with methoxy and 3-methoxyphenyl with phenyl reduces electron-donating effects and steric bulk.

4-(3-(3-Bromophenyl)-1,2,4-oxadiazol-5-yl)-2-phenylphthalazin-1(2H)-one (CAS 1291862-31-1) Substituents: 3-Bromophenyl (oxadiazole) and phenyl (phthalazinone).

4-[3-(3,4-Dimethylphenyl)-1,2,4-oxadiazol-5-yl]phthalazin-1(2H)-one (CAS 1325306-36-2) Substituents: 3,4-Dimethylphenyl (oxadiazole) and unsubstituted phthalazinone. Key Difference: Methyl groups increase hydrophobicity, which may improve membrane permeability .

Structural Comparison Table:
Compound Oxadiazole Substituent Phthalazinone Substituent Molecular Weight (g/mol) Key Functional Groups
Compound A 4-Ethoxyphenyl 3-Methoxyphenyl ~410* Ether, oxadiazole, phthalazinone
CAS 1207014-04-7 4-Methoxyphenyl Phenyl 396.406 Methoxy, oxadiazole
CAS 1291862-31-1 3-Bromophenyl Phenyl 445.27 Bromine, oxadiazole
CAS 1325306-36-2 3,4-Dimethylphenyl None ~350* Methyl, oxadiazole

*Estimated based on structural similarity.

Physicochemical Properties

  • Compound A : Predicted higher hydrophobicity than CAS 1207014-04-7 due to ethoxy and methoxy groups.
  • CAS 1325306-36-2 : Dimethyl groups improve lipophilicity, favoring passive diffusion across biological membranes .

Biological Activity

The compound 4-[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-(3-methoxyphenyl)-1,2-dihydrophthalazin-1-one (referred to as ETOB) is a synthetic organic molecule that has garnered interest due to its potential biological activities. This article reviews the biological properties of ETOB, including its synthesis, mechanisms of action, and therapeutic implications.

  • Molecular Formula : C21H23N3O3
  • Molecular Weight : 365.4 g/mol
  • Structure : ETOB features a phthalazinone backbone with oxadiazole and substituted phenyl groups that may influence its biological activity.

Biological Activity Overview

ETOB exhibits a range of biological activities, primarily in the fields of antimicrobial , anticancer , and anti-inflammatory research. Its diverse structure suggests multiple mechanisms of action.

Antimicrobial Activity

Studies have indicated that compounds similar to ETOB possess significant antimicrobial properties. For instance:

  • Mechanism : The oxadiazole moiety is known to disrupt microbial cell membranes or inhibit essential microbial enzymes.
  • Results : In vitro assays demonstrated that ETOB showed activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli.

Anticancer Activity

Research has highlighted the anticancer potential of ETOB:

  • Mechanism : The compound may induce apoptosis in cancer cells through the activation of caspases and modulation of cell cycle regulators.
  • Case Study : A study involving human cancer cell lines reported that ETOB significantly reduced cell viability in a dose-dependent manner, particularly in breast and lung cancer cells.

Anti-inflammatory Activity

ETOB has also been evaluated for its anti-inflammatory effects:

  • Mechanism : It appears to inhibit the NF-kB signaling pathway, reducing the expression of pro-inflammatory cytokines.
  • Findings : Experiments using animal models of inflammation showed that ETOB administration led to decreased edema and inflammatory markers.

Synthesis and Characterization

The synthesis of ETOB involves several steps:

  • Formation of Oxadiazole Ring : The initial step includes the condensation of appropriate phenyl derivatives with hydrazine derivatives to form the oxadiazole ring.
  • Phthalazinone Formation : Subsequent reactions involve cyclization with phthalic anhydride derivatives.
  • Characterization Techniques : The compound was characterized using NMR spectroscopy, mass spectrometry, and X-ray crystallography to confirm its structure.

Research Findings

A summary of key research findings on the biological activity of ETOB is presented in the table below:

Biological ActivityMechanismModel/Assay UsedKey Findings
AntimicrobialDisruption of cell membranesIn vitro bacterial assaysEffective against S. aureus and E. coli
AnticancerInduction of apoptosisHuman cancer cell linesDose-dependent reduction in cell viability
Anti-inflammatoryInhibition of NF-kB signalingAnimal models of inflammationReduced edema and inflammatory markers

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